molecular formula C11H15Cl2N3O2 B1389997 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride CAS No. 1158516-90-5

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride

Cat. No.: B1389997
CAS No.: 1158516-90-5
M. Wt: 292.16 g/mol
InChI Key: AEFTWVQPPQDSNU-UHFFFAOYSA-N
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Description

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride is a chemical compound that features a benzimidazole ring substituted with an amino group and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Ring: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.

    Attachment of the Butyric Acid Moiety: This can be done through a coupling reaction using butyric acid or its activated derivative (e.g., butyryl chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride involves its interaction with specific molecular targets. The amino group and the benzimidazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The butyric acid moiety can also play a role in modulating the compound’s activity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride
  • 4-(5-Amino-1h-benzoimidazol-2-yl)-benzoic acid

Uniqueness

4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride is unique due to the presence of the butyric acid moiety, which can influence its biological activity and solubility. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFTWVQPPQDSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
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4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
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4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
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4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
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4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
Reactant of Route 6
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride

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